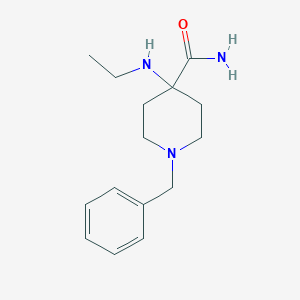

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-4-(ethylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-17-15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7,17H,2,8-12H2,1H3,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPPBYXGXSHYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145461 | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-91-4 | |

| Record name | 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(ethylamino)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide basic properties

An In-Depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS: 1027-91-4)

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutics, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets. Within this class, this compound emerges as a compound of significant interest for researchers and drug development professionals. The presence of a tertiary amine, a carboxamide, and a lipophilic benzyl group suggests a potential for diverse pharmacological activities.

This technical guide provides a comprehensive overview of the fundamental properties of this compound. Moving beyond a simple data sheet, this document synthesizes available information to offer field-proven insights into its chemical characteristics, a plausible and detailed synthetic route, analytical methodologies, and a discussion of its potential pharmacological profile based on structure-activity relationships of close analogs. This guide is intended to serve as a foundational resource for scientists investigating this molecule for novel therapeutic applications.

Section 1: Physicochemical and Structural Properties

This compound is a distinct molecule characterized by a quaternary carbon on the piperidine ring, a feature that imparts specific steric and electronic properties. Understanding these core attributes is the first step in designing and interpreting experimental studies.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 1027-91-4 | [1][2] |

| Molecular Formula | C₁₅H₂₃N₃O | [1][2] |

| Molecular Weight | 261.36 g/mol | [1][2] |

| Boiling Point | 432.8°C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2-8°C, Dry, Sealed Environment | [1][2] |

| Purity (Typical) | ≥98% for research grades | [1][2] |

Chemical Structure and Key Features

The structure combines several key functional groups that are critical to its chemical behavior and potential biological interactions.

Caption: Chemical structure of this compound.

-

N-Benzyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and ability to cross biological membranes, including the blood-brain barrier. It is a common moiety in CNS-active compounds.

-

Piperidine Ring: The central scaffold, whose basic nitrogen atom (pKa typically ~8-9) is likely protonated at physiological pH, allowing for ionic interactions.

-

Geminal Amino-Carboxamide Substitution: The placement of both the ethylamino and carboxamide groups on the same carbon (C4) creates a sterically hindered and electronically complex center, which can be crucial for specific receptor binding.

-

Carboxamide and Secondary Amine: These groups are potent hydrogen bond donors and acceptors, critical for anchoring the molecule within a protein binding pocket.

Section 2: Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and robust synthetic route can be designed based on established organic chemistry principles for related structures. The following pathway represents a logical and experimentally sound approach for laboratory-scale synthesis, starting from the commercially available precursor, 1-benzyl-4-piperidone.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved via a two-step process involving a modified Strecker reaction followed by controlled nitrile hydrolysis. This approach is chosen for its reliability and high functional group tolerance.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for self-validation. The choice of acidic conditions for the Strecker reaction protonates the piperidone, activating the carbonyl for nucleophilic attack. The subsequent use of concentrated acid for hydrolysis is a standard, albeit harsh, method for converting nitriles to amides; careful temperature control is necessary to prevent hydrolysis to the carboxylic acid.

Step 1: Synthesis of 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile (Aminonitrile Intermediate)

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol (MeOH). Cool the solution to 0-5°C using an ice bath.

-

Rationale: Low temperature controls the exothermic reaction and minimizes side product formation. Methanol is an effective solvent for all reactants.

-

-

Addition of Amine: To the cooled solution, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise, maintaining the internal temperature below 10°C. Stir for 30 minutes.

-

Rationale: A slight excess of the amine drives the formation of the iminium ion intermediate.

-

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10°C.

-

Rationale: Slow addition of the cyanide nucleophile is critical for safety and reaction control.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to this compound

-

Setup: In a flask equipped with a reflux condenser, add the crude aminonitrile from Step 1. Cool the flask in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 5-10 eq) to the crude product.

-

Rationale: Concentrated acid protonates the nitrile, making it susceptible to nucleophilic attack by water. The reaction is highly exothermic and requires careful control.

-

-

Hydrolysis: After the addition is complete, heat the mixture to 50-60°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice. Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~9-10).

-

Rationale: Neutralization deprotonates the product, rendering it soluble in organic solvents for extraction.

-

-

Extraction: Extract the product from the aqueous layer using dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) to afford the pure title compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Commercial vendors typically provide data from the following techniques.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include:

-

A multiplet between 7.2-7.4 ppm for the 5 aromatic protons of the benzyl group.

-

A singlet around 3.5 ppm for the 2 benzylic protons (-CH₂-Ph).

-

Complex multiplets for the 8 piperidine ring protons.

-

A quartet and a triplet for the ethyl group protons (-CH₂-CH₃).

-

A broad singlet for the carboxamide protons (-CONH₂).

-

A signal for the secondary amine proton (-NH-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the amide (~175-180 ppm), aromatic carbons (127-140 ppm), and multiple aliphatic carbons for the piperidine, ethyl, and benzyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected primary ion would be the protonated molecular ion [M+H]⁺ at m/z 262.37.

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) and UV detection at ~254 nm. A purity of >98% is expected for research applications.

Section 4: Potential Pharmacological Profile & Research Applications

While no specific biological activity for this compound has been published, its structure allows for informed hypotheses regarding its potential pharmacological targets, primarily within the CNS.

Rationale Based on Structural Analogs

The N-benzylpiperidine core is a well-established pharmacophore.

-

Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives are potent AChE inhibitors.[3] For instance, Donepezil, a leading treatment for Alzheimer's disease, is built around this core, and its key intermediate is N-benzyl-4-piperidinecarboxaldehyde.[4][5] The basic nitrogen of the piperidine ring is known to interact with the peripheral anionic site of the AChE enzyme.[3]

-

Opioid and Sigma Receptor Modulation: The 4-substituted piperidine scaffold is also central to the structure of potent opioid analgesics like fentanyl and its analogs. The combination of a basic amine and an aromatic ring is a classic feature for opioid receptor ligands.

-

Monoamine Reuptake Inhibition: Certain N-piperidin-4-ylmethyl-amide derivatives have been explored as inhibitors of monoamine neurotransmitter re-uptake, suggesting potential applications in treating depression and other mood disorders.[6]

Hypothesized Mechanism of Action

Based on these precedents, this compound could act as a ligand for various CNS receptors or enzymes.

Caption: Potential biological targets for the subject compound.

Suggested Research Directions

For drug development professionals, this compound represents an attractive starting point for screening.

-

Initial Screening: Perform broad-panel receptor binding assays (e.g., Eurofins SafetyScreen44™ or similar) to identify primary biological targets.

-

Enzyme Inhibition Assays: Screen against a panel of neurologically relevant enzymes, with a primary focus on human AChE and Butyrylcholinesterase (BuChE).

-

Functional Assays: If a G-protein coupled receptor (GPCR) target is identified (like opioid receptors), follow up with functional assays (e.g., cAMP or calcium flux assays) to determine agonist vs. antagonist activity.

-

In Vivo Studies: Should promising in vitro activity be confirmed, initial rodent models could be used to assess blood-brain barrier penetration and preliminary behavioral effects.

Section 5: Safety, Handling, and Storage

As a novel research chemical, this compound should be handled with care, assuming it is potentially hazardous until proven otherwise. Data from structurally related precursors provides a basis for a conservative safety assessment.

Hazard Assessment of Related Compounds

| Compound | CAS Number | Known Hazards | Source(s) |

| N-Benzyl-4-piperidone | 3612-20-2 | Harmful if swallowed, causes skin/eye irritation, may cause allergic skin reaction. | |

| 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | Toxic if swallowed, causes serious eye damage. | [7] |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | 85098-64-2 | Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. | [8] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.

-

Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage and Stability

-

Short-term & Long-term Storage: Store in a tightly sealed container at 2-8°C, as recommended by suppliers.[2] The cool temperature and protection from moisture and light will ensure long-term stability.

Conclusion

This compound is a chemical entity with significant, albeit unexplored, potential. Its molecular architecture, rooted in the well-established N-benzylpiperidine pharmacophore, positions it as a compelling candidate for investigation in CNS drug discovery programs. This guide has provided a framework for its fundamental properties, a logical synthetic pathway, and a data-driven rationale for future pharmacological screening. By leveraging the insights herein, researchers can confidently and safely incorporate this compound into their discovery workflows, potentially unlocking new therapeutic avenues.

References

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544. PubChem, NIH.

- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem, NIH.

- 1-Benzyl-4-phenylamino-piperidine-4-carboxylic acid amide | Drug Inform

- CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide. Synblock.

- SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific.

- Ethyl 1-benzylpiperidine-4-carboxylate Safety D

- 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide. MolCore.

- Method for preparing 4-piperidyl piperidine.

- 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156. PubChem, NIH.

- N-Benzyl-4-piperidone Safety D

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide. Simson Pharma Limited.

- Quinolone derivatives as new small molecule enhancers of miRNA maturation with anti-ovarian cancer activity. RSC Medicinal Chemistry.

- Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. OUCI.

- A Novel and an Improved Process for the Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry.

- Discovery of piperidine-based ADAMTS7 inhibitors with improved activity and selectivity. RSC Medicinal Chemistry.

- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

Sources

- 1. CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide - Synblock [synblock.com]

- 2. molcore.com [molcore.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS Number: 1027-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, a piperidine derivative with potential applications in pharmaceutical research and development. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related molecules to present a plausible profile encompassing its chemical properties, a putative synthesis pathway, potential pharmacological activities, and a robust analytical workflow. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds, facilitating experimental design and hypothesis-driven investigation.

Introduction and Chemical Identity

This compound belongs to the class of 4-aminopiperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The presence of a benzyl group on the piperidine nitrogen and the ethylamino and carboxamide moieties at the 4-position suggests a potential for interaction with various biological targets, particularly within the central nervous system (CNS). Structurally similar compounds have demonstrated activities as analgesics, antihistamines, and cognition enhancers, underscoring the therapeutic potential of this chemical class.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 1027-91-4 | Internal Data |

| Molecular Formula | C₁₅H₂₃N₃O | Internal Data |

| Molecular Weight | 261.36 g/mol | Internal Data |

| Appearance | Off-white to yellow powder (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol (predicted) | [1] |

| pKa (Predicted) | 10.37 ± 0.20 | [1] |

Putative Synthesis Protocol

While a specific synthesis protocol for this compound is not explicitly detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related 4-aminopiperidine-4-carboxamides.[3] The proposed pathway commences from the readily available 1-benzyl-4-piperidone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving a Strecker or a related multicomponent reaction, followed by selective N-alkylation. A key intermediate is the α-aminonitrile, which is then hydrolyzed to the corresponding carboxamide.

Sources

An In-depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzyl-4-(ethylamino)piperidine-4-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The 4-aminopiperidine moiety, in particular, serves as a crucial building block in the development of diverse therapeutic agents.[2] Derivatives of this scaffold have shown a wide array of pharmacological activities, including but not limited to, acetylcholinesterase (AChE) inhibition for the treatment of Alzheimer's disease, and carbonic anhydrase inhibition with potential applications in cancer therapy.[3][4] The strategic placement of substituents on the piperidine nitrogen and the 4-amino group allows for the fine-tuning of a compound's biological activity and selectivity.

This guide focuses on the specific derivative, this compound, providing a detailed exploration of its molecular structure, a proposed synthetic pathway, and a discussion of its potential pharmacological relevance based on the activities of structurally similar compounds.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and a primary carboxamide built upon a piperidine core. The key structural features include:

-

A Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

-

A Benzyl Group: Attached to the piperidine nitrogen, this lipophilic group can engage in various non-covalent interactions with biological targets.

-

An Ethylamino Group: A secondary amine at the 4-position of the piperidine ring.

-

A Carboxamide Group: Also at the 4-position, this group can act as a hydrogen bond donor and acceptor.

| Property | Value | Source |

| CAS Number | 1027-91-4 | [5][6] |

| Molecular Formula | C15H23N3O | [6][7] |

| Molecular Weight | 261.36 g/mol | [6][7] |

| Predicted Boiling Point | 432.8±45.0 °C | [8] |

| Predicted Melting Point | 113.6-115.4 °C | [8] |

| Predicted Density | 1.11±0.1 g/cm3 | [8] |

Proposed Synthesis Pathway

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide - Synblock [synblock.com]

- 7. 1027-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 1027-91-4 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is a synthetic compound belonging to the 4-aminopiperidine-4-carboxamide class of molecules. This structural motif is a key pharmacophore in a variety of biologically active compounds, suggesting a rich and diverse pharmacological profile for the title compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and a detailed exploration of its potential pharmacology, with a focus on its likely interactions with opioid receptors and cholinesterases. Furthermore, this guide delves into the structure-activity relationships of related analogs and furnishes detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a foundation for future investigations into the therapeutic applications of this and related compounds.

Introduction

The 4-aminopiperidine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological entities. Derivatives of this core have shown promise as CCR5 antagonists for HIV treatment, as cognition enhancers for neurodegenerative diseases, and as modulators of opioid receptors for pain management.[1][2][3] The title compound, this compound, incorporates key structural features that suggest a potential for significant biological activity. The presence of the N-benzyl group and the 4-amino-4-carboxamide substitution on the piperidine ring are known to influence receptor binding and pharmacokinetic properties. This guide aims to consolidate the available information on this compound and its analogs to provide a detailed understanding of its chemical and pharmacological characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1027-91-4 | [3] |

| Molecular Formula | C₁₅H₂₃N₃O | [3] |

| Molecular Weight | 261.36 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 113.6-115.4 °C | [4] |

| Boiling Point (Predicted) | 432.8±45.0 °C | [4] |

| Density (Predicted) | 1.11±0.1 g/cm³ | [4] |

| pKa (Predicted) | 16.54±0.20 | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(ethylamino)piperidine (Strecker Reaction)

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) in a mixture of ethanol and water (1:1), add ethylamine (1.2 equivalents) and potassium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

-

Carefully add the purified 1-benzyl-4-cyano-4-(ethylamino)piperidine to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Pharmacology

The structural features of this compound suggest potential interactions with several biological targets, most notably opioid receptors and cholinesterases.

Opioid Receptor Activity

The 4-aminopiperidine scaffold is a core component of many potent opioid receptor ligands, including the fentanyl class of analgesics. The N-benzyl group and the substitution at the 4-position of the piperidine ring are critical for receptor affinity and selectivity.

4.1.1. Predicted Interaction with Opioid Receptors

Based on its structural similarity to known opioid ligands, this compound is predicted to exhibit affinity for opioid receptors, particularly the mu (µ) and delta (δ) subtypes. The N-benzyl group can be considered a bioisostere of the N-phenethyl group found in fentanyl, which is crucial for high-affinity binding to the µ-opioid receptor. The ethylamino and carboxamide groups at the 4-position will influence the binding mode and efficacy at the receptor.

Caption: Potential signaling pathway upon activation of the µ-opioid receptor.

4.1.2. Experimental Evaluation of Opioid Receptor Activity

To determine the opioid receptor profile of this compound, a series of in vitro and in vivo assays are necessary.

-

In Vitro Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of the compound for the µ, δ, and kappa (κ) opioid receptors.[6] A detailed protocol for a competitive binding assay is provided in the "Experimental Protocols" section.

-

In Vitro Functional Assays: Assays such as the [³⁵S]GTPγS binding assay or cAMP inhibition assays can determine the efficacy of the compound (i.e., whether it is an agonist, antagonist, or partial agonist) at each opioid receptor subtype.[7][8]

-

In Vivo Analgesia Models: The hot-plate test in mice is a standard model to assess the analgesic properties of a compound.[9][10][11] A detailed protocol for this assay is also included in the "Experimental Protocols" section.

Cholinesterase Inhibition

Several studies have demonstrated that benzylpiperidine derivatives can act as potent acetylcholinesterase (AChE) inhibitors.[12][13][14] AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. Given the structural similarities, this compound may also exhibit inhibitory activity against AChE and butyrylcholinesterase (BChE).

4.2.1. Predicted Mechanism of Action

The N-benzyl group of the compound can potentially interact with the peripheral anionic site (PAS) of AChE, while the piperidine ring and its substituents may interact with the catalytic active site (CAS).

4.2.2. Experimental Evaluation of Cholinesterase Inhibition

The inhibitory activity of the compound against AChE and BChE can be determined using the Ellman's method, a widely used spectrophotometric assay.[14] The IC₅₀ values obtained from this assay will quantify the potency of the compound as a cholinesterase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, valuable insights can be gleaned from studies on related analogs.

-

N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. In many classes of compounds, a benzyl or phenethyl group confers high affinity for various receptors.[15] Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact potency and selectivity.[14]

-

Substituents at the 4-Position of the Piperidine Ring: The groups at the 4-position of the piperidine ring play a crucial role in modulating the pharmacological profile. In the context of opioid receptors, small alkyl groups on the 4-amino nitrogen and the presence of a carboxamide can influence receptor subtype selectivity and efficacy.[16] For cholinesterase inhibitors, the nature of the amide substituent can dramatically affect inhibitory potency.[17]

Experimental Protocols

In Vitro Opioid Receptor Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity of a test compound for the µ-opioid receptor using a radioligand displacement assay.[6]

Materials:

-

Cell membranes expressing the human µ-opioid receptor (hMOR)

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

-

Test compound: this compound

-

Non-specific binding control: Naloxone

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the hMOR cell membranes, [³H]DAMGO (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro opioid receptor binding assay.

In Vivo Hot Plate Analgesia Test in Mice

This protocol describes a standard method for assessing the central analgesic activity of a compound.[9][10][11]

Materials:

-

Male ICR mice (20-25 g)

-

Hot plate apparatus set to 55 ± 0.5 °C

-

Test compound: this compound

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

Positive control (e.g., morphine)

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Administer the test compound, vehicle, or positive control to the mice via a suitable route (e.g., intraperitoneal or oral).

-

At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

-

Start a timer and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) for the first nociceptive response.

-

To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

-

Compare the response latencies of the drug-treated groups to the vehicle-treated group to determine the analgesic effect.

Conclusion

This compound is a compound of significant interest due to its structural relationship to a diverse range of biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential pharmacological activities, with a focus on its likely interactions with opioid receptors and cholinesterases. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this compound. Further research into this compound and its analogs is warranted to fully elucidate their therapeutic potential. The information presented herein serves as a solid foundation for such future investigations, which could lead to the development of novel therapeutic agents for a variety of clinical indications.

References

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in the development of therapeutic agents, making a thorough understanding of the physicochemical characteristics of its analogues crucial for further research and development.[1] This document consolidates available data and outlines authoritative methodologies for the experimental determination of essential parameters where published data is not currently available.

Introduction and Chemical Identity

This compound is a complex amine featuring a central piperidine ring, a common structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its structure is characterized by a benzyl group attached to the piperidine nitrogen, and both an ethylamino and a carboxamide group at the 4-position. This unique arrangement of functional groups dictates its physicochemical behavior, including its solubility, basicity, and potential for intermolecular interactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1027-91-4 | [2][3] |

| Molecular Formula | C₁₅H₂₃N₃O | [2][3][4] |

| Molecular Weight | 261.36 g/mol | [2][3][4] |

| Canonical SMILES | CCNC1(CCN(CC2=CC=CC=C2)CC1)C(=O)N | [5] |

Physical Properties

The physical properties of a compound are critical in drug development, influencing its formulation, delivery, and bioavailability.

Table 2: Summary of Physical Properties

| Property | Value | Experimental Notes |

| Melting Point | 113.6-115.4 °C | [2][4] |

| Boiling Point | 432.8 ± 45.0 °C (Predicted) | [2][4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Solubility | Data not available | See Section 2.1 for experimental protocol. |

| pKa | 16.54 ± 0.20 (Predicted) | [2][4] |

Solubility

Experimental Protocol for Solubility Determination:

The equilibrium solubility of a compound can be determined using the shake-flask method, a widely accepted and robust technique.

Figure 2: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Allow the vials to stand undisturbed for a set period to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to an appropriate concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For this compound, the reported melting point is in the range of 113.6-115.4 °C.[2][4]

Experimental Protocol for Melting Point Determination:

The capillary melting point method is a standard and reliable technique.

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Dissociation Constant (pKa)

The predicted pKa of 16.54 suggests that the primary amine is the most basic site in the molecule.[2][4] An experimental determination of the pKa is essential for understanding its ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry:

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH.

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength that shows the largest difference between the ionized and non-ionized forms is plotted against the pH. The resulting sigmoidal curve is analyzed to find the inflection point, where the pH is equal to the pKa.

Chemical Properties and Synthesis

Synthesis

A related patent for the synthesis of N-benzyl-4-piperidinecarboxaldehyde starts from 4-piperidinecarboxylic acid, which is esterified, N-benzylated, hydrolyzed, and then converted to the amide, followed by dehydration and reduction.[4] A similar strategy could be adapted for the synthesis of the target compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely published. Such data is essential for unambiguous structure confirmation and purity assessment.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the piperidine ring protons, the ethyl group protons, and the amine and amide protons would be expected.

-

¹³C NMR: Resonances for the carbon atoms of the benzyl group, the piperidine ring, the ethyl group, and the carboxamide carbonyl carbon would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amines and amide), C=O stretching (amide), and C-H stretching (aromatic and aliphatic) would be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.36 g/mol ) and characteristic fragmentation patterns.

Stability and Reactivity

Based on the functional groups present, this compound is expected to be a stable compound under normal laboratory conditions. The amine functionalities confer basic properties, and the compound will likely form salts with acids. The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions. The benzyl group can be susceptible to catalytic hydrogenolysis.

Safety and Handling

Hazard Identification:

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Potential Applications

While specific applications for this compound are not extensively documented, its structural similarity to known bioactive molecules suggests potential utility in drug discovery. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1] The unique combination of functional groups in this molecule makes it an interesting candidate for screening in various biological assays.

Conclusion

This compound is a piperidine derivative with defined chemical identity and some known physical properties. This guide has summarized the available information and, where data is absent, has provided authoritative, field-proven experimental protocols for the determination of key physicochemical parameters such as solubility and pKa. A thorough experimental characterization of this compound is warranted to fully elucidate its properties and potential for application in scientific research and drug development.

References

-

This compound - SIELC Technologies. (2018, May 16). Retrieved January 13, 2026, from [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022, April 29). Retrieved January 13, 2026, from [Link]

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzyl-4-phenylamino-piperidine-4-carboxylic acid amide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide and its Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold

The 4-aminopiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural rigidity and the presence of multiple points for chemical modification make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific embodiment of this scaffold: 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide and its derivatives. We will delve into the synthesis, potential pharmacological applications, and structure-activity relationships of this chemical series, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. Our approach is grounded in established chemical principles and supported by peer-reviewed literature, aiming to provide not just a recitation of facts, but a deeper understanding of the causality behind the observed biological activities and synthetic strategies.

The Core Moiety: Structural Features and Physicochemical Properties

The foundational molecule, this compound, possesses a unique combination of structural features that contribute to its chemical reactivity and potential for biological interactions. The piperidine ring introduces a degree of conformational constraint, while the tertiary amine at the 1-position, the secondary amine at the 4-position, and the primary carboxamide at the 4-position offer multiple sites for hydrogen bonding and further derivatization.

| Property | Value | Source |

| CAS Number | 1027-91-4 | [1][2] |

| Molecular Formula | C15H23N3O | [1] |

| Molecular Weight | 261.37 g/mol | [1] |

| LogP | 0.900 | [1] |

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be approached through several established synthetic routes. A common and efficient strategy involves a multi-step sequence starting from commercially available precursors.

General Synthetic Workflow

A logical and frequently employed synthetic pathway is initiated with the reductive amination of an N-substituted 4-piperidone, followed by the introduction and modification of the carboxamide functionality. This approach offers flexibility in introducing diversity at both the 1- and 4-positions of the piperidine ring.

Sources

Biological activity of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

An In-Depth Technical Guide to the Preclinical Evaluation of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide and its Analogs

Abstract

The 4-aminopiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous centrally active therapeutic agents. This guide provides an in-depth, experience-driven framework for the comprehensive biological evaluation of a novel investigational compound, this compound. While this specific molecule is not extensively documented in public literature, its structural motifs suggest a high probability of interaction with G-protein coupled receptors (GPCRs), particularly opioid receptors, which are critical targets for analgesia. This document outlines the logical progression from initial in silico assessment and synthesis to rigorous in vitro and in vivo characterization, establishing a robust, self-validating protocol for determining therapeutic potential and identifying potential liabilities.

Foundational Strategy: From Structure to Hypothetical Target

The core structure, a 4-substituted piperidine, is a well-established pharmacophore known to interact with a variety of CNS targets. The presence of a tertiary amine, a carboxamide, and an N-benzyl group are features shared by potent analgesics, including derivatives of fentanyl and other synthetic opioids. Therefore, a logical and resource-efficient starting point for the investigation of this compound is to hypothesize its activity at the mu-opioid receptor (MOR), the primary target for clinically used opioid analgesics.

Our investigative workflow is designed to test this hypothesis, beginning with receptor binding and progressing through functional activity, selectivity, and finally, in vivo efficacy.

Caption: Figure 1: Overall Investigative Workflow.

In Vitro Characterization: Establishing a Molecular Profile

The primary goal of in vitro testing is to quantify the interaction of the compound with its intended target and identify potential off-target activities. This phase provides the fundamental data needed to justify advancement to more complex biological systems.

Primary Target Affinity & Selectivity: Radioligand Binding Assays

Expertise & Causality: A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. It directly measures the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound. This allows for the calculation of the inhibition constant (Ki), an intrinsic measure of binding affinity. We will assess affinity not only for the primary target (MOR) but also for related receptors (delta and kappa opioid receptors) to determine selectivity. High selectivity for MOR over other opioid receptors is often a desirable trait to minimize side effects.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor.

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

-

Radioligand Preparation: For MOR, use [3H]DAMGO (a selective MOR agonist). For DOR, use [3H]DPDPE. For KOR, use [3H]U-69593. Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the respective receptor.

-

Test Compound Dilution: Prepare a serial dilution of this compound, typically from 10 mM down to 0.1 nM in assay buffer.

-

Assay Incubation: In a 96-well plate, combine:

-

50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a non-radiolabeled ligand like naloxone for non-specific binding).

-

50 µL of radioligand.

-

100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary

| Receptor Target | Radioligand | Hypothetical Ki (nM) | Selectivity vs. MOR |

| Mu-Opioid (hMOR) | [³H]DAMGO | 1.5 | - |

| Delta-Opioid (hDOR) | [³H]DPDPE | 185 | 123-fold |

| Kappa-Opioid (hKOR) | [³H]U-69593 | 450 | 300-fold |

Functional Activity: [³⁵S]GTPγS Binding Assay

Expertise & Causality: Demonstrating that a compound binds to a receptor is insufficient; we must determine its functional consequence. For GPCRs like the MOR, agonist binding triggers a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling. A [³⁵S]GTPγS binding assay directly measures this first step of G-protein activation. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP; its incorporation into the G-protein is a stable and quantifiable measure of receptor activation (agonism). This assay allows us to determine both the potency (EC50) and efficacy (Emax) of the compound.

Protocol: [³⁵S]GTPγS Functional Assay

-

Reagents: Use the same hMOR-expressing cell membranes as in the binding assay. Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT. Add GDP to a final concentration of 10-30 µM to ensure G-proteins are in their inactive state. The radioligand is [³⁵S]GTPγS.

-

Compound Preparation: Prepare serial dilutions of the test compound and a standard full agonist (e.g., DAMGO).

-

Incubation: In a 96-well plate, combine:

-

25 µL of test compound or standard.

-

50 µL of cell membranes.

-

25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination & Harvesting: Terminate the reaction and harvest onto filter plates as described in the radioligand binding protocol.

-

Quantification & Analysis: Measure radioactivity via scintillation counting. Plot the data as a function of compound concentration. The Emax is determined relative to the stimulation produced by a saturating concentration of the standard full agonist (DAMGO), and the EC50 is the concentration required to produce 50% of the maximal response.

Hypothetical Functional Data

| Parameter | Value | Interpretation |

| EC₅₀ (nM) | 12.5 | High potency in activating the MOR pathway. |

| Eₘₐₓ (%) | 95% (vs. DAMGO) | Indicates near-full agonist activity at the mu-opioid receptor. |

Early Safety & Liability Assessment: hERG Inhibition

Expertise & Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (specifically, QT prolongation). Early assessment of hERG liability is critical to de-risk a compound program. An automated patch-clamp assay provides a direct electrophysiological measurement of channel function and is the industry standard for this assessment.

Protocol: Automated Patch-Clamp for hERG Inhibition

-

Cell Line: Use HEK-293 cells stably expressing the hERG channel.

-

Instrumentation: Employ an automated patch-clamp platform (e.g., QPatch or Patchliner).

-

Procedure:

-

Cells are captured, and a high-resistance seal ("gigaseal") is formed between the cell membrane and the measurement aperture.

-

A specific voltage protocol is applied to elicit the characteristic hERG current. A depolarizing step activates and then inactivates the channels, and a subsequent repolarizing step allows the channels to recover from inactivation, producing a large "tail current" which is the primary parameter measured.

-

A stable baseline current is established.

-

The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

-

The percentage of inhibition of the hERG tail current is measured at each concentration.

-

-

Analysis: An IC50 value is calculated from the concentration-response curve. An IC50 > 10 µM is generally considered a low risk for hERG-related cardiotoxicity.

In Vivo Evaluation: From Bench to Biological System

Positive in vitro data provides the rationale for advancing a compound to in vivo studies. These experiments aim to understand how the compound behaves in a whole organism (pharmacokinetics) and whether the desired biological effect is achieved (pharmacodynamics).

Pharmacokinetics (PK) in Rodents

Expertise & Causality: Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). A successful drug must not only be potent at its target but also reach that target in sufficient concentrations for a suitable duration. A preliminary PK study in rats or mice is essential to determine key parameters like bioavailability (F%), clearance (CL), volume of distribution (Vd), and half-life (t½), which are crucial for designing efficacy studies.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats (n=3 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer the compound (formulated in a vehicle like 20% Solutol/80% water) via the tail vein at a low dose (e.g., 1 mg/kg). This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at specific time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate the relevant PK parameters.

Hypothetical Pharmacokinetic Data (Rat)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |

| Cₘₐₓ (ng/mL) | - | 450 | Peak plasma concentration after oral dosing. |

| AUC (ng*h/mL) | 320 | 2100 | Total drug exposure. |

| t½ (h) | 3.5 | 4.1 | Moderate elimination half-life. |

| CL (mL/min/kg) | 52 | - | Clearance rate. |

| Vd (L/kg) | 15 | - | Wide distribution into tissues, expected for a CNS agent. |

| F (%) | - | 65% | Good oral bioavailability. |

Pharmacodynamic Efficacy: Hot Plate Analgesia Test

Expertise & Causality: To test the hypothesis that MOR agonism translates into a therapeutic effect, we use a validated animal model of analgesia. The hot plate test is a classic model for assessing centrally-mediated antinociception. An animal is placed on a heated surface, and the time it takes for it to show a nociceptive response (e.g., licking a paw or jumping) is measured. An effective analgesic will increase this response latency.

Protocol: Mouse Hot Plate Test

-

Animal Model: Use male CD-1 mice.

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time (e.g., 45 seconds) must be established to prevent tissue damage.

-

Acclimation & Baseline: Allow mice to acclimate to the testing room. Measure the baseline latency for each mouse before dosing. Animals with extreme baseline latencies should be excluded.

-

Dosing: Administer the test compound (e.g., at 1, 3, and 10 mg/kg) and a vehicle control via the desired route (e.g., subcutaneous or oral). A positive control like morphine (10 mg/kg, subcutaneous) should also be included.

-

Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place each mouse on the hot plate and measure the response latency.

-

Data Analysis: Convert the latency times into a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. This normalizes the data and allows for comparison across different groups and studies. An ED50 (the dose required to produce 50% of the maximum effect) can be calculated.

An In-depth Technical Guide to the Safe Handling of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information and protocols herein are synthesized from data on structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. A comprehensive, compound-specific risk assessment should be conducted before commencing any work.

Section 1: Compound Identification and Properties

1.1 Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 1-(benzyl)-4-(ethylamino)isonipecotamide, 4-(ethylamino)-1-(phenylmethyl)piperidine-4-carboxamide[3][5]

1.2 Physicochemical Data

| Property | Value | Source |

| Melting Point | 113.6-115.4 °C | [3][5] |

| Boiling Point | 432.8±45.0 °C (Predicted) | [3][5] |

| Density | 1.11±0.1 g/cm3 (Predicted) | [3][5] |

Section 2: Hazard Assessment and Toxicology

2.1 Potential Health Effects

-

Acute Toxicity: Piperidine, the core scaffold, is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[6] Similar hazards should be anticipated for its derivatives.

-

Skin Corrosion/Irritation: Piperidine is known to cause severe skin burns and eye damage.[6][7] Related N-benzylpiperidine compounds are also noted to cause skin and eye irritation.[8][9][10] Therefore, this compound is likely to be a skin and eye irritant, and potentially corrosive.

-

Respiratory Irritation: Inhalation may cause respiratory irritation.[8][10][11]

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[11] However, a thorough investigation has not been conducted.

2.2 Potential Physicochemical Hazards

-

Flammability: While the compound itself is a solid with a relatively high melting point, piperidine is a highly flammable liquid.[6][7] The flammability of this compound has not been determined, but caution should be exercised, especially when handling it in powdered form which could create a dust explosion hazard.

-

Reactivity: The compound may be incompatible with strong oxidizing agents, acids, and bases.[12][13]

Section 3: Safe Handling and Storage

3.1 Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum recommendations:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7][14]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[7][14]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

Sources

- 1. CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide - Synblock [synblock.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 1027-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1027-91-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1027-91-4 [amp.chemicalbook.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

Methodological & Application

Synthesis protocol for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide.

An Application Note and Synthesis Protocol for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Abstract

This document provides a detailed, two-step synthesis protocol for the preparation of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 1-benzyl-4-piperidone. The methodology is based on a modified Strecker amino acid synthesis to generate a key α-aminonitrile intermediate, followed by a selective, acid-catalyzed hydrolysis to yield the target carboxamide. This guide is intended for researchers in organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols essential for successful replication.

Introduction

Substituted 4-aminopiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including potent analgesics and central nervous system agents. The title compound, this compound, incorporates key structural features—a tertiary amine within the piperidine ring, a protective benzyl group, a secondary ethylamino substituent, and a carboxamide moiety at the C4 position. This combination makes it a valuable building block for library synthesis and a target for structure-activity relationship (SAR) studies.

The synthetic route detailed herein is designed for reliability and scalability, proceeding through a robust two-step sequence:

-

Step 1: Strecker Reaction: Formation of the α-aminonitrile intermediate, 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile, from 1-benzyl-4-piperidone, ethylamine, and a cyanide source.

-

Step 2: Selective Nitrile Hydrolysis: Conversion of the sterically hindered α-aminonitrile to the corresponding primary amide, this compound.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing a comprehensive guide for laboratory execution.

Overall Reaction Scheme

Synthesis Workflow Diagram

The overall process from starting materials to the final purified product is outlined below.

Caption: High-level workflow for the two-step synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Required Purity | Notes |

| 1-Benzyl-4-piperidone | 3612-20-2 | 189.25 | ≥98% | Commercially available. |

| Ethylamine (70% in H₂O) | 75-04-7 | 45.08 | - | Store refrigerated. |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | ≥98% | EXTREMELY TOXIC . Handle with extreme caution. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | Corrosive. |

| Sulfuric Acid (95-98%) | 7664-93-9 | 98.08 | ACS Grade | EXTREMELY CORROSIVE . |

| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous | Flammable, toxic. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Volatile, suspected carcinogen. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Flammable. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ACS Grade | Caustic. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL, 500 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, face shield.

Detailed Experimental Protocol

STEP 1: Synthesis of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

This step follows the principles of the Strecker synthesis, where an iminium ion is generated in situ and subsequently trapped by a cyanide nucleophile.[1][2][3] The use of acetic acid facilitates both the formation of the imine and the in-situ generation of HCN from sodium cyanide.[4]

Mechanism Overview:

Caption: Simplified mechanism for the Strecker reaction step.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (9.46 g, 50.0 mmol, 1.0 equiv.) in 100 mL of methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

To the cooled solution, add a 70% aqueous solution of ethylamine (4.83 g, 75.0 mmol, 1.5 equiv.). Stir for 15 minutes. The formation of the imine or iminium ion intermediate begins during this stage.

-

In a separate beaker, carefully dissolve sodium cyanide (2.70 g, 55.0 mmol, 1.1 equiv.) in 15 mL of deionized water. Caution: NaCN is highly toxic. Perform this step in a certified fume hood and wear appropriate PPE.

-

Slowly add the aqueous NaCN solution to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Next, add glacial acetic acid (3.30 g, 55.0 mmol, 1.1 equiv.) dropwise over 20 minutes using a dropping funnel. The acid reacts with NaCN to generate HCN in situ, which is immediately consumed. Ensure the temperature does not rise above 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

-

Work-up: Carefully pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-